Oxytetracycline dihydrate
Overview
Description
Oxytetracycline is an important member of the bacterial aromatic polyketide family, which is a structurally diverse class of natural products . It’s a prescription antibiotic that interferes with bacteria’s ability to produce essential proteins . Oxytetracycline is a tetracycline antibiotic used to treat a wide variety of susceptible bacterial infections .
Molecular Structure Analysis
Oxytetracycline dihydrate has a molecular formula of C22H28N2O11 . Its average mass is 496.465 Da and its monoisotopic mass is 496.169312 Da .Physical And Chemical Properties Analysis
Oxytetracycline dihydrate is soluble in MeOH, EtOH, Me2CO and H2O (0.25mg/mL at 25o) but insoluble in Et2O and pet ether . It is amphoteric, and an aqueous solution has pH 2.0-5.0 .Scientific Research Applications
Analytical Methods and Quality Control
Oxytetracycline, a tetracycline antibiotic, is significant in both human and veterinary medicine. The development of analytical methods to ascertain the quality and efficacy of oxytetracycline is crucial for the pharmaceutical industry. High-performance liquid chromatography is predominantly utilized for analyzing oxytetracycline in biological samples and pharmaceutical products, supporting the development of new, efficient, and sustainable analytical methods for quality control and pharmacokinetic monitoring (R. A. Sversut et al., 2017).
Pharmacokinetics and Pharmacodynamics in Aquaculture
In aquaculture, oxytetracycline (OTC) is widely used to control bacterial infections. Understanding the drug's pharmacokinetics (PK) and pharmacodynamics (PD) is essential for effective treatment, cost efficiency, and minimizing environmental impact. However, significant variability in PK studies and limited information on crucial PK parameters highlight the need for comprehensive research on dose regimen, PK, PD data, and clinical outcomes to improve treatment efficacy (G. Rigos & Peter Smith, 2015).
Environmental Impact and Antibiotic Resistance
The widespread use of oxytetracycline has raised concerns about its environmental impact and the development of antibiotic-resistant bacteria. Studies show that antibiotics like oxytetracycline, when not fully metabolized, can be released into aquatic environments, potentially affecting non-target species and contributing to antibiotic resistance. This highlights the urgent need for monitoring antibiotic levels in the environment and understanding their ecotoxicological effects to safeguard aquatic ecosystems and human health (Pavla Kovaláková et al., 2020).
Treatment of Contracted Flexor Tendons in Calves
The therapeutic use of oxytetracycline for treating contracted flexor tendons in calves has been explored, with findings suggesting a slight improvement in returning the hoof to normal weight bearing compared to no treatment. However, the evidence remains weak, and further high-quality studies are needed to conclusively determine the efficacy of oxytetracycline in this application (Antonia Leech, 2022).
Bovine Respiratory Disease Control in Feedlots
A systematic review and network meta-analysis assessed the comparative efficacy of antibiotics, including injectable oxytetracycline, for controlling bovine respiratory disease (BRD) in feedlot cattle. The analysis indicates that while oxytetracycline is effective compared to no antibiotics, it is less effective than macrolide treatments. Despite its common use for BRD, further research is required to fully evaluate its benefits from an antibiotic stewardship perspective (A. O'Connor et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);2*1H2/t12-,13-,14+,17+,21-,22+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLJLCJZQLGHJS-JEKSYDDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-57-2 (Parent) | |
Record name | Oxytetracycline [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxytetracycline dihydrate | |
CAS RN |
6153-64-6 | |
Record name | Oxytetracycline [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, hydrate (1:2), (4S,4aR,5S,5aR,6S,12aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X20I9EN955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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